molecular formula C18H14O8 B3177484 5,5'-(Ethane-1,2-diyl)diisophthalic acid CAS No. 1774401-34-1

5,5'-(Ethane-1,2-diyl)diisophthalic acid

Cat. No.: B3177484
CAS No.: 1774401-34-1
M. Wt: 358.3 g/mol
InChI Key: OPVGPUMQLUVBQF-UHFFFAOYSA-N
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Description

5,5’-(Ethane-1,2-diyl)diisophthalic acid is a tetracarboxylic acid with a flexible ethane spacer between two isophthalic acid moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Ethane-1,2-diyl)diisophthalic acid typically involves the reaction of isophthalic acid derivatives with ethane-1,2-diol under hydrothermal conditions. The reaction is carried out in the presence of a catalyst, such as a metal salt, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 5,5’-(Ethane-1,2-diyl)diisophthalic acid are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5,5’-(Ethane-1,2-diyl)diisophthalic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of 5,5’-(Ethane-1,2-diyl)diisophthalic acid .

Scientific Research Applications

5,5’-(Ethane-1,2-diyl)diisophthalic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5’-(Ethane-1,2-diyl)diisophthalic acid involves its ability to coordinate with metal ions through its carboxylate groups. This coordination leads to the formation of various coordination polymers with distinct structures and properties. The flexible ethane spacer allows for different coordination modes, contributing to the diversity of the resulting polymers .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 5,5’-(Ethane-1,2-diyl)diisophthalic acid lies in its flexible ethane spacer, which provides greater conformational freedom and allows for the formation of coordination polymers with novel topologies and properties .

Properties

IUPAC Name

5-[2-(3,5-dicarboxyphenyl)ethyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h3-8H,1-2H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVGPUMQLUVBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)CCC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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